Cas no 1785102-84-2 (3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione)
3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 1785102-84-2
- 3-((4-Amino-1H-pyrazol-1-yl)methyl)thietane 1,1-dioxide
- 3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione
- EN300-1113185
- 1H-Pyrazol-4-amine, 1-[(1,1-dioxido-3-thietanyl)methyl]-
- 3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione
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- Inchi: 1S/C7H11N3O2S/c8-7-1-9-10(3-7)2-6-4-13(11,12)5-6/h1,3,6H,2,4-5,8H2
- InChI Key: IWFWIJVJHLAKHS-UHFFFAOYSA-N
- SMILES: S1(CC(CN2C=C(C=N2)N)C1)(=O)=O
Computed Properties
- Exact Mass: 201.05719778g/mol
- Monoisotopic Mass: 201.05719778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 86.4Ų
Experimental Properties
- Density: 1.66±0.1 g/cm3(Predicted)
- Boiling Point: 512.8±20.0 °C(Predicted)
- pka: 3.42±0.11(Predicted)
3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1113185-0.05g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1113185-0.1g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1113185-0.25g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1113185-0.5g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1113185-1.0g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 1g |
$1599.0 | 2023-06-09 | ||
| Enamine | EN300-1113185-2.5g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1113185-5.0g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 5g |
$4641.0 | 2023-06-09 | ||
| Enamine | EN300-1113185-10.0g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 10g |
$6882.0 | 2023-06-09 | ||
| Enamine | EN300-1113185-1g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1113185-5g |
3-[(4-amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione |
1785102-84-2 | 95% | 5g |
$3065.0 | 2023-10-27 |
3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione
Professional Introduction to Compound with CAS No. 1785102-84-2 and Product Name: 3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione
The compound with the CAS number 1785102-84-2 and the product name 3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a thietane core and an amino-pyrazole substituent, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular architecture of this compound combines elements of both nitrogen-containing heterocycles and sulfur-containing heterocycles, which are well-documented for their role in modulating biological pathways.
In recent years, there has been a growing interest in the development of novel scaffolds that can enhance drug-like properties such as solubility, bioavailability, and target specificity. The thietane ring system in this compound provides a versatile framework for further derivatization, allowing chemists to explore diverse chemical modifications while maintaining structural integrity. This flexibility has made it a valuable candidate for medicinal chemists seeking to design molecules with improved pharmacokinetic profiles.
The presence of the 4-amino-1H-pyrazole moiety is particularly noteworthy, as pyrazole derivatives are widely recognized for their biological activity across multiple therapeutic areas. Pyrazoles have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The incorporation of an amino group into the pyrazole ring enhances its reactivity, enabling further functionalization through amide bond formation or other covalent interactions. This feature is particularly relevant in the context of drug discovery, where targeted protein modification is often required to achieve desired pharmacological effects.
Recent studies have highlighted the potential of thietane derivatives as kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling pathways. The sulfur atom in the thietane ring can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with target proteins, thereby influencing binding affinity and selectivity. The combination of these structural features with the pyrazole moiety suggests that this compound may exhibit dual functionality, making it a promising lead for developing multitarget drugs.
Moreover, the 3-(4-amino-1H-pyrazol-1-yl)methyl substituent introduces a polar functional group that can improve water solubility while maintaining lipophilicity—a critical balance for oral bioavailability. This amphiphilic nature is particularly advantageous for drug candidates intended for systemic administration. Computational modeling studies have demonstrated that this compound can adopt multiple conformations that optimize interactions with biological targets, further supporting its potential as a pharmacophore.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design (SBDD) and computer-assisted molecular design (CAMD). The compound in question has been subjected to virtual screening and molecular dynamics simulations to predict its binding mode to various protein targets. These computational approaches have revealed that it can effectively interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. Such insights have guided experimental efforts toward optimizing its pharmacological profile.
In addition to its structural versatility, this compound exhibits interesting chemical reactivity that makes it suitable for further derivatization. The thietane ring can undergo ring-opening reactions under specific conditions, allowing for the introduction of additional functional groups at strategic positions within the molecule. This reactivity has been exploited in synthetic protocols designed to generate libraries of analogs for high-throughput screening (HTS). By systematically modifying key structural elements, researchers aim to identify derivatives with enhanced potency and reduced toxicity.
The amino group on the pyrazole ring also provides opportunities for covalent bonding interactions with biological targets. For instance, it can form amide bonds with cysteine residues in proteins or engage in Schiff base formation with lysine side chains. Such interactions are known to be critical for modulating enzyme activity and receptor function. Recent advances in biocatalysis have enabled the use of enzymes to facilitate these reactions under mild conditions, improving synthetic efficiency and reducing byproduct formation.
From a regulatory perspective, compounds like this one must undergo rigorous testing to ensure safety and efficacy before entering clinical development. Preclinical studies have focused on evaluating their pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), as well as their toxicological profile. Initial results suggest that this compound exhibits favorable pharmacokinetic behavior when administered orally or intravenously across various animal models.
The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound described here exemplifies how insights from multiple scientific disciplines can drive innovation in drug discovery. Its unique combination of structural features makes it an attractive candidate for further exploration in both academic research settings and industrial pharmaceutical programs.
Looking ahead, continued investigation into this class of compounds holds promise for addressing unmet medical needs across diverse therapeutic areas. As computational methods improve and synthetic techniques evolve,the potential for discovering new drugs based on innovative molecular architectures will only grow stronger。The 3-(4-amino-1H-pyrazol-1-yl)methyl-1lambda6-thietane-1,1-dione represents just one example of how interdisciplinary approaches can lead to breakthroughs that benefit patients worldwide。
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